(R)-2-(Hydroxymethyl)-1,4-benzodioxane
Description
Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Biologically Active Molecules
The 1,4-benzodioxane framework is a key substructure in numerous compounds that exhibit significant biological activity and therapeutic potential. mdpi.com Its widespread application in drug design spans several decades and continues to be relevant in contemporary drug discovery strategies, from the development of antibacterial agents to anticancer chemotherapeutics and enzyme inhibitors. mdpi.comresearchgate.netnih.gov The versatility of this scaffold allows it to interact with a diverse range of biological targets, making it a cornerstone in the development of novel therapeutic agents. nih.gov
The journey of the 1,4-benzodioxane scaffold in medicinal chemistry is a long and storied one, beginning in the 1930s with the discovery of Piperoxan, the first antihistaminic drug. researchgate.net This early application highlighted the potential of the benzodioxane nucleus to serve as a platform for biologically active molecules. Over the ensuing decades, the use of this scaffold has evolved significantly. nih.gov Its structural features have been incorporated into a variety of marketed drugs, demonstrating its enduring relevance. Notable examples include Doxazosin, an antihypertensive agent also used for benign prostatic hyperplasia, and Eliglustat, a treatment for Gaucher's disease. researchgate.net The continued success and broad utility of the 1,4-benzodioxane skeleton in designing new bioactive molecules underscore its importance as a foundational element in medicinal chemistry. nih.gov
The 1,4-benzodioxane moiety is a constituent of drugs and investigational compounds that act on a wide spectrum of pharmacological targets. unimi.it Derivatives have been developed as agonists and antagonists for various neurotransmitter receptors, including α-adrenergic, serotoninergic, and nicotinic acetylcholine (B1216132) receptors. nih.govunimi.it Beyond receptor modulation, benzodioxane-based compounds have shown efficacy as enzyme inhibitors, anticancer agents, and antibacterials. scirp.org For instance, certain derivatives act as inhibitors of the prokaryotic protein FtsZ, a validated target for new antibiotics. researchgate.netnih.gov This broad applicability highlights the scaffold's capacity to be chemically modified to achieve specific interactions with diverse biological systems. unimi.it
Table 1: Examples of Therapeutic Targets for 1,4-Benzodioxane Derivatives
| Therapeutic Target | Example Compound Class/Molecule | Pharmacological Action |
| α1-Adrenergic Receptors | Doxazosin, WB-4101 | Antagonist |
| Serotonin (B10506) 5-HT1A Receptors | SSR181507 | Agonist |
| FtsZ Protein | Benzodioxane-benzamides | Inhibitor |
| Heat Shock Protein 90 (Hsp90) | Arylpyrazolyl benzodioxanes | Inhibitor |
| Focal Adhesion Kinase (FAK) | 1,3,4-Thiadiazole derivatives | Inhibitor |
| Cyclooxygenase (COX) Enzymes | Benzodioxane-based carboxylic acids | Inhibitor |
| mTOR Kinase | 1,4-Benzodioxane-hydrazone derivatives | Inhibitor |
Specific Focus on (R)-2-(Hydroxymethyl)-1,4-benzodioxane
This compound is a key chiral building block in organic synthesis. It serves as a valuable intermediate for the preparation of more complex, enantiopure molecules, particularly those containing the 2-substituted 1,4-benzodioxane scaffold. researchgate.net While the racemic form, (±)-2-hydroxymethyl-1,4-benzodioxane, is readily available, obtaining the pure enantiomers is essential for stereoselective synthesis.
The resolution of racemic 2-hydroxymethyl-1,4-benzodioxane (B143543) can be achieved through methods such as enzyme-catalyzed kinetic resolution. For instance, the lipase (B570770) from Pseudomonas fluorescens has been used for the enantioselective transesterification of the racemic alcohol, allowing for the separation of the enantiomers. core.ac.uk
Once obtained, this compound and its derivatives can be used to prepare a number of enantiopure 2-substituted 1,4-benzodioxanes. researchgate.net Its primary alcohol functional group can be readily converted into other functionalities, such as aldehydes, carboxylic acids, or amines, without racemization of the adjacent stereocenter, providing a versatile entry point to a diverse range of chiral targets. nih.gov This utility makes it an important tool for medicinal chemists aiming to synthesize and evaluate the biological properties of single-enantiomer drugs and probes based on the 1,4-benzodioxane framework.
Identity as a Key Intermediate in Pharmaceutical Synthesis
This compound is a crucial chiral intermediate in the synthesis of a variety of pharmaceuticals. Its structural features—a rigid benzodioxane core, a defined stereocenter, and a reactive hydroxymethyl group—make it an ideal starting material for enantiopure drugs. The precise (R)-configuration is often essential for the desired biological activity in the final compound.
This intermediate is particularly valuable in the development of drugs for cardiovascular and neurological disorders. myskinrecipes.com For instance, it serves as a precursor in the preparation of Guanoxan, a compound with known antihepatotoxic activity. chemicalbook.com Furthermore, its structure is integral to the synthesis of more complex molecules, such as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), which are a significant class of anticancer agents. nih.gov In the synthesis of these inhibitors, the (R)-enantiomer of a 2-(hydroxymethyl)-1,4-benzodioxane derivative is specifically used as the starting material to build the final, biologically active molecule. nih.gov
Table 2: Examples of Pharmaceutical Targets Synthesized Using this compound Derivatives
| Compound/Class | Therapeutic Target | Indication Area |
|---|---|---|
| Guanoxan | Not specified | Antihepatotoxic |
| PARP1 Inhibitors | Poly (ADP-ribose) polymerase 1 | Oncology |
| Doxazosin (S-enantiomer) | Alpha-1 Adrenergic Receptor | Hypertension |
Note: While the synthesis of the marketed (S)-Doxazosin uses the (S)-intermediate, the underlying principle highlights the importance of enantiopure hydroxymethyl benzodioxanes as key pharmaceutical intermediates. scirp.org
Role as a Building Block for Complex Molecular Architectures
The utility of this compound extends beyond being a simple precursor; it is a versatile building block for constructing intricate molecular architectures. The primary alcohol (hydroxymethyl) group is a key functional handle that allows for a wide range of chemical transformations, enabling the elaboration of the core scaffold into more complex structures.
Standard organic reactions can be readily applied to this functional group. For example, it can be oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into amide or ester derivatives. It can also undergo nucleophilic substitution reactions, allowing the introduction of various other functional groups.
A notable example of its application as a building block is in the development of novel antibacterial agents that target the FtsZ protein, which is essential for bacterial cell division. lookchem.comnih.gov In these compounds, the 1,4-benzodioxane moiety plays a crucial role in binding to the target protein, and the stereochemistry at the C2 position is critical for this interaction. unimi.itlookchem.com Research has demonstrated the synthesis of complex (R)-2-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)-2,3-dihydrobenzo[b] nih.govdioxine-5-carboxamide from a derivative of this compound, showcasing how the simple hydroxymethyl group can be transformed into a large, functionalized substituent to create a potent PARP1 inhibitor. nih.gov This highlights the compound's role in enabling the exploration of structure-activity relationships by allowing systematic modifications to produce libraries of complex molecules for drug discovery.
Table 3: Synthetic Transformations of the Hydroxymethyl Group
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Linkage |
|---|---|---|
| Oxidation | Various oxidizing agents | Aldehyde, Carboxylic Acid |
| Substitution | Tosylation followed by nucleophilic displacement | Ethers, Amines, etc. |
| Esterification | Carboxylic acids, acid chlorides | Esters |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618) | Inversion or retention of configuration with various nucleophiles |
Structure
3D Structure
Properties
IUPAC Name |
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQOQQVKVOOHTI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424902 | |
| Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62501-72-8 | |
| Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for R 2 Hydroxymethyl 1,4 Benzodioxane and Its Enantiomers
Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount in producing enantiomerically pure compounds like (R)-2-(Hydroxymethyl)-1,4-benzodioxane, as the biological activity of such molecules is often dependent on their specific stereochemistry. nih.gov Two primary strategies have proven effective: the direct asymmetric hydrogenation of prochiral precursors and the construction of the molecule from existing chiral synthons.
Catalytic Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines
A highly efficient method for synthesizing chiral 2-substituted 1,4-benzodioxanes is the direct asymmetric hydrogenation of the corresponding 1,4-benzodioxine precursors. This atom-economical approach utilizes a chiral catalyst to stereoselectively add hydrogen across the double bond of the heterocyclic ring, establishing the desired stereocenter.
A versatile and highly effective catalyst system for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines employs an iridium(I) precursor, [Ir(cod)Cl]₂, in conjunction with a chiral phosphine (B1218219) ligand known as BIDIME-dimer. This system has demonstrated the ability to produce a wide range of enantiomerically enriched 1,4-benzodioxanes with excellent enantioselectivities, often achieving up to a 99:1 enantiomeric ratio (er).
The reaction is typically carried out under a hydrogen atmosphere, with the catalyst system facilitating the stereoselective reduction of the carbon-carbon double bond in the benzodioxine ring. Research has shown that this method is applicable to precursors with a diverse array of substituents at the 2-position.
Table 1: Selected Examples of Ir-Catalyzed Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines
| Substituent (R) | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| Cyclopropyl | 2-Cyclopropyl-1,4-benzodioxane | 98 | 94:6 |
| Phenyl | 2-Phenyl-1,4-benzodioxane | 99 | 98:2 |
| 2-Pyridyl | 2-(Pyridin-2-yl)-1,4-benzodioxane | 99 | 99:1 |
| Ethyl | 2-Ethyl-1,4-benzodioxane | 99 | 90:10 |
| CO₂Me | Methyl 1,4-benzodioxane-2-carboxylate | 99 | 98:2 |
The nature of the substituent at the 2-position of the 1,4-benzodioxine ring plays a critical role in determining the outcome of the asymmetric hydrogenation. The IrCl/BIDIME-dimer system is robust, accommodating alkyl, aryl, heteroaryl, and carbonyl groups. High enantioselectivities are consistently achieved across this broad substrate scope.
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insight into the mechanism. These studies suggest that the enantioselectivity of the process is primarily controlled during the protonation step. However, the facial selectivity can be altered by the presence of coordinating groups on the substrate. Such groups can change the way the substrate interacts with the metal center of the catalyst, potentially leading to a reversal of the preferred enantiomer. This highlights a subtle interplay between the substrate's structure and the catalyst that governs the stereochemical outcome.
Synthesis from Chiral Building Blocks
An alternative to catalytic asymmetric reactions is the "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials to construct the target molecule. This strategy ensures that the desired stereochemistry is incorporated from the outset.
One common method involves the use of chiral glycidol (B123203) derivatives, such as (R)-glycidyl tosylate or (R)-glycidyl nosylate. The synthesis typically proceeds via a Williamson ether synthesis. In this reaction, catechol is deprotonated with a base to form the catecholate anion, which then acts as a nucleophile, attacking the electrophilic terminal carbon of the chiral glycidyl (B131873) derivative. This initial reaction forms an ether linkage. The resulting intermediate then undergoes a second, intramolecular nucleophilic attack where the remaining phenolic oxygen attacks the epoxide's other carbon, closing the ring to form the 1,4-benzodioxane (B1196944) structure with the desired (R)-configuration at the 2-position.
Condensation reactions provide another route to the chiral 1,4-benzodioxane core. This approach involves reacting catechol or a derivative with an optically active three-carbon synthon that already possesses the necessary stereocenter and appropriate leaving groups. For instance, a chiral diol protected as a cyclic sulfate (B86663) or a molecule with two different leaving groups (e.g., a tosylate and a halide) can be condensed with catechol. The reaction proceeds through two sequential nucleophilic substitution steps to form the heterocyclic ring, transferring the chirality from the precursor to the final product. A related strategy involves the reaction of catechol with glycerol (B35011) carbonate, which can serve as a C3 synthon to produce 2-hydroxymethyl-1,4-benzodioxane (B143543). researchgate.net Using an enantiomerically pure form of the precursor ensures the formation of the desired enantiomer of the final product.
Mitsunobu Coupling of Phenols and Chiral Alcohols
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the formation of carbon-oxygen bonds with inversion of stereochemistry. nih.govnih.gov This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a carboxylic acid or a phenol (B47542), in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
In the context of synthesizing chiral 1,4-benzodioxane derivatives, the Mitsunobu coupling can be strategically employed. A number of 1,4-benzodioxane oxyneolignans have been synthesized where the crucial step involves the Mitsunobu coupling of a phenol with a chiral alcohol. researchgate.net This approach allows for the stereospecific introduction of the chiral center. The general mechanism involves the activation of the alcohol by the PPh3/DEAD reagent system, forming an alkoxyphosphonium salt. Subsequent nucleophilic attack by the phenoxide ion proceeds via an SN2 mechanism, resulting in the inversion of the configuration at the chiral carbon of the alcohol. This stereoinversion is a hallmark of the Mitsunobu reaction and is critical for controlling the stereochemistry of the final product. nih.gov
While a direct documented synthesis of this compound using this specific method is not detailed in the provided sources, the principle is applicable. One could envision a pathway starting with a chiral three-carbon synthon, such as (S)-glycidol or a derivative, which would react with catechol under Mitsunobu conditions to form the desired (R)-enantiomer due to the inversion of configuration. The choice of reagents and reaction conditions is crucial to ensure high yields and prevent side reactions.
Innovative and Green Chemistry Pathways
In recent years, there has been a significant push towards the development of more environmentally benign and sustainable chemical processes. This has led to innovative approaches for the synthesis of valuable chemical intermediates, including 2-(Hydroxymethyl)-1,4-benzodioxane.
A notable green chemistry approach involves the reaction of glycerol carbonate with catechol. rsc.orgresearchgate.net Glycerol carbonate is a value-added product derived from glycerol, a byproduct of biodiesel production, making it a renewable and attractive starting material. researchgate.netresearchgate.net This method presents an innovative and more sustainable alternative to traditional synthetic routes.
The reaction between a slight excess of glycerol carbonate and catechol in the presence of a basic catalyst, such as sodium methoxide (B1231860) (NaOCH3), can selectively produce 2-hydroxymethyl-1,4-benzodioxane. rsc.orgresearchgate.net A key advantage of this pathway is that it can be performed without a solvent, which significantly improves its environmental footprint. Under optimized conditions, such as heating at 170°C for one hour with a homogeneous basic catalyst, both reactants can be quantitatively converted with a high yield of the desired product, reaching up to 88%. rsc.orgresearchgate.net
The proposed mechanism involves the nucleophilic attack of catechol on the glycerol carbonate molecule. This innovative pathway not only utilizes a renewable feedstock but also offers a straightforward and efficient route to the 1,4-benzodioxane scaffold, aligning with the principles of green chemistry. rsc.orgcnr.it
Resolution Methods for Racemic 2-(Hydroxymethyl)-1,4-benzodioxane
The separation of enantiomers from a racemic mixture, known as resolution, is a common and effective strategy for obtaining enantiomerically pure compounds. For 2-(Hydroxymethyl)-1,4-benzodioxane, enzymatic kinetic resolution has proven to be a particularly successful method.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. In this process, the enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product. Lipases are a class of enzymes that have been widely and successfully used for this purpose. core.ac.ukmdpi.com
Lipase-catalyzed transesterification is a well-established method for the kinetic resolution of racemic alcohols, including 2-(Hydroxymethyl)-1,4-benzodioxane. core.ac.ukresearchgate.net This reaction typically involves the use of an acyl donor, such as vinyl acetate (B1210297), which acts as an irreversible acetylating agent. The lipase (B570770) selectively acetylates one of the enantiomers, leaving the other enantiomer in its original alcohol form.
For instance, the lipase from Pseudomonas fluorescens has been effectively used to resolve racemic 2-(hydroxymethyl)-1,4-benzodioxanes through transesterification with vinyl acetate in an organic solvent. core.ac.ukresearchgate.net The enzyme preferentially acetylates the (R)-enantiomer, leading to the formation of (R)-2-(acetoxymethyl)-1,4-benzodioxane and leaving behind the unreacted (S)-2-(hydroxymethyl)-1,4-benzodioxane. By stopping the reaction at approximately 50% conversion, both the acetylated product and the remaining alcohol can be obtained with high enantiomeric excess. researchgate.net This method is considered a convenient approach for resolving the enantiomers of 2-hydroxymethyl-1,4-benzodioxanes. core.ac.ukresearchgate.net
The success of enzymatic kinetic resolution is highly dependent on several factors, with the choice of enzyme and solvent being paramount. Different lipases exhibit varying degrees of enantioselectivity and activity towards a given substrate. Similarly, the solvent can significantly impact the enzyme's conformation, stability, and catalytic performance. core.ac.uknih.gov
Studies on the resolution of 2-(hydroxymethyl)-1,4-benzodioxanes have highlighted these influences. The lipase from Pseudomonas fluorescens (PsfL) has been shown to be effective, while the lipase from Pseudomonas cepacia (PCL) did not catalyze the transesterification under similar conditions. core.ac.ukresearchgate.net This demonstrates the critical role of the specific enzyme source.
The solvent also plays a crucial role. While the transesterification of some 2-(hydroxymethyl)-1,4-benzodioxane derivatives proceeded in dry dioxane, the use of different solvents with varying dielectric constants and dipole moments did not improve the reaction for substrates with bulky substituents. core.ac.ukresearchgate.net In another study, engineered Candida antarctica lipase B (CALB) was used for the kinetic resolution of a 1,4-benzodioxane derivative. nih.gov The investigation of various co-solvents revealed that n-butanol was particularly conducive to the enzyme's catalysis, leading to optimal resolution. nih.gov In contrast, polar solvents like DMSO and acetonitrile (B52724) resulted in high conversion but no enantioselectivity, while nonpolar solvents like isopropyl ether and toluene (B28343) showed some selectivity but were less effective than n-butanol. nih.gov
The interplay between the enzyme's active site structure and the substrate, as influenced by the surrounding solvent medium, ultimately dictates the enantioselectivity of the resolution process.
| Parameter | Enzyme | Substrate | Acyl Donor | Solvent/Co-solvent | Key Finding | Reference |
| Enzyme Source | Pseudomonas fluorescens | Racemic 2-(hydroxymethyl)-1,4-benzodioxane | Vinyl Acetate | Dioxane | Effective resolution | core.ac.uk, researchgate.net |
| Enzyme Source | Pseudomonas cepacia | Racemic 2-(hydroxymethyl)-1,4-benzodioxane with bulky substituents | Vinyl Acetate | Dioxane | No transformation observed | core.ac.uk, researchgate.net |
| Solvent Effect | Engineered Candida antarctica lipase B | 1,4-benzodioxane-2-carboxylic acid methyl ester | - (Hydrolysis) | n-butanol (20%) | Optimal resolution (e.e.s 97%) | nih.gov |
| Solvent Effect | Engineered Candida antarctica lipase B | 1,4-benzodioxane-2-carboxylic acid methyl ester | - (Hydrolysis) | DMSO, Acetonitrile | High conversion, no selectivity | nih.gov |
| Solvent Effect | Engineered Candida antarctica lipase B | 1,4-benzodioxane-2-carboxylic acid methyl ester | - (Hydrolysis) | Isopropyl ether, Toluene | Partial selectivity, less effective than n-butanol | nih.gov |
Impact of Structural Features on Substrate Binding and Conversion
Enzymatic kinetic resolution, particularly through lipase-catalyzed transesterification, is a prominent method for separating the enantiomers of racemic 2-(hydroxymethyl)-1,4-benzodioxane. The efficiency and enantioselectivity of this process are profoundly influenced by the structural features of the substrate, specifically the nature and position of substituents on the 1,4-benzodioxane scaffold. core.ac.ukresearchgate.net
Research utilizing lipase from Pseudomonas fluorescens (PsfL) has demonstrated that steric hindrance plays a crucial role in substrate binding to the enzyme's active site. researchgate.net The presence of bulky substituents, particularly at the C-3 position of the dioxane ring, can significantly impede or even prevent the enzymatic reaction. For instance, attempts to resolve 2-hydroxymethyl-1,4-benzodioxane derivatives with a C-3 aryl group via PsfL-catalyzed transesterification with vinyl acetate were unsuccessful, as no transformation was observed even after extended reaction times. researchgate.net This indicates that the bulky C-3 substituent hinders the binding of the substrate to the enzyme's active site. researchgate.net
Conversely, substituents on the benzene (B151609) ring have a more nuanced effect. While the unsubstituted 2-hydroxymethyl-1,4-benzodioxane can be resolved efficiently, the introduction of formyl groups at the C-6 or C-7 positions significantly decreases the chiral recognition of the enzyme, leading to lower enantiomeric excesses of the recovered alcohol. core.ac.uk However, the presence of a bulky side-chain at C-5 does not necessarily inhibit the reaction, as demonstrated in the successful resolution of related compounds. researchgate.net These findings underscore the sensitivity of the enzyme's active site to the substrate's topology, where steric bulk near the reactive hydroxymethyl group is a key determinant of conversion and enantioselectivity. core.ac.ukresearchgate.net
| Substrate | Substituent(s) | Enzyme | Result | Reference |
|---|---|---|---|---|
| (±)-2-Hydroxymethyl-3-aryl-1,4-benzodioxane | Aryl group at C-3 | PsfL | No transformation observed; bulky group hinders binding. | researchgate.net |
| (±)-2-Hydroxymethyl-1,4-benzodioxane-6-carbaldehyde | Formyl group at C-6 | PsfL | Decreased chiral recognition compared to unsubstituted parent compound. | core.ac.uk |
| (±)-2-Hydroxymethyl-1,4-benzodioxane-7-carbaldehyde | Formyl group at C-7 | PsfL | Decreased chiral recognition. | core.ac.uk |
| (±)-2-Hydroxymethyl-1,4-benzodioxane | None | PsfL | Efficient resolution. | researchgate.net |
Preferential Crystallization (Entrainment)
Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic compounds that crystallize as conglomerates—a physical mixture of separate crystals of the two enantiomers. This method avoids the need for a chiral resolving agent by inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding it with a crystal of the desired enantiomer.
This technique has been successfully applied to derivatives of 1,4-benzodioxane, such as the mesylate of 2-hydroxymethyl-1,4-benzodioxane. researchgate.net The process relies on the fact that the racemate of this derivative exists as a conglomerate. The resolution involves creating a supersaturated solution of the racemate and then adding a small number of seed crystals of the desired enantiomer (e.g., the (R)-enantiomer). This induces the preferential crystallization of that enantiomer from the solution. After a period of crystallization, the solid phase, enriched in the desired enantiomer, is separated. The mother liquor, now enriched in the other enantiomer, can then be used for the subsequent crystallization of that opposite enantiomer. The efficiency of entrainment resolution makes it a competitive alternative to classical resolution methods for certain 1,4-benzodioxane intermediates. researchgate.net
Diastereomeric Salt Formation
Diastereomeric salt formation is a classical and widely used method for resolving racemic acids or bases. For resolving (±)-2-(Hydroxymethyl)-1,4-benzodioxane, the hydroxyl group must first be converted into an acidic functional group. This is typically achieved by reacting the alcohol with a cyclic anhydride, such as phthalic anhydride, to form a hydrogen phthalate (B1215562) monoester. This introduces a carboxylic acid group, allowing the compound to react with a chiral base. nih.gov
The resolution process involves the following steps:
Derivatization : The racemic alcohol is converted into a racemic carboxylic acid derivative (e.g., a hydrogen phthalate).
Salt Formation : The racemic acid is treated with a single enantiomer of a chiral base (the resolving agent), such as (R)- or (S)-1-phenylethylamine, in a suitable solvent. nih.gov This reaction forms a mixture of two diastereomeric salts.
Separation : Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. unchainedlabs.com Through careful selection of the solvent and crystallization conditions, one diastereomeric salt will crystallize preferentially from the solution while the other remains dissolved. unchainedlabs.comrsc.org
Recovery : The crystallized diastereomeric salt is separated by filtration. The chiral acid is then liberated from the salt by treatment with a strong acid. Finally, the original chiral alcohol, this compound, is recovered by saponification (hydrolysis) of the ester linkage. nih.gov
The success of this method hinges on finding an appropriate combination of a resolving agent and a solvent system that provides a significant difference in the solubility of the two diastereomeric salts, allowing for efficient separation. unchainedlabs.com
Strategies for Benzene Ring Decoration in Chiral 2-Substituted 1,4-Benzodioxanes
The functionalization of the benzene ring in the 1,4-benzodioxane scaffold is crucial for modulating the biological activity and receptor subtype selectivity of derived therapeutic agents. researchgate.netresearchgate.net Two primary strategies are employed to achieve this "decoration": synthesis from a pre-functionalized benzene ring or functionalization after the formation of the benzodioxane bicycle.
Construction of Bicycle with Pre-Functionalized Benzene Ring
The most direct approach to synthesizing benzene-ring-substituted 1,4-benzodioxanes involves starting with an already functionalized catechol. researchgate.net In this strategy, a substituted catechol is condensed with a suitable three-carbon synthon to form the dioxane ring.
A common method involves the reaction of a substituted catechol (e.g., 3-nitrocatechol or 3-bromocatechol) with a reagent like methyl 2,3-dibromopropionate. researchgate.net This condensation reaction typically yields a mixture of regioisomers (e.g., 5- and 8-substituted products), which then require separation. researchgate.net Another pathway utilizes (2R)-glycidyl tosylate as the chiral three-carbon unit, which reacts with a functionalized catechol, such as methyl 2,3-dihydroxybenzoate, to construct the chiral dioxane ring with a substituent already in place. nih.gov This approach ensures that the substituent is incorporated at a specific position from the outset, although control of regioselectivity during the initial condensation can be a challenge depending on the starting catechol. researchgate.net
| Pre-Functionalized Benzene Ring | Reagent | Product | Reference |
|---|---|---|---|
| 3-Nitrocatechol | Methyl 2,3-dibromopropionate | Methyl 5-nitro- and 8-nitro-1,4-benzodioxane-2-carboxylate | researchgate.net |
| Methyl 2,3-dihydroxybenzoate | (2R)-glycidyl tosylate | Methyl (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b] core.ac.uknih.govdioxine-5-carboxylate | nih.gov |
| 3,4-Dihydroxybenzonitrile | Methyl 3,4-dibromobutyrate | Methyl (7-cyano-1,4-benzodioxan-2-yl)-acetate | nih.gov |
Post-Formation Benzene Ring Functionalization
This method relies on standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The existing dioxo-heterocycle and the C-2 substituent influence the regioselectivity of these reactions. The two oxygen atoms of the dioxane ring are electron-donating, directing incoming electrophiles to the ortho and para positions (C-6 and C-7, as the C-5 and C-8 positions are meta to one oxygen and ortho to the other). The specific outcome depends on the reaction conditions and the steric and electronic properties of the existing C-2 substituent.
Control and Monitoring of Enantiomeric Purity in Synthesis
Ensuring and verifying the enantiomeric purity of this compound is paramount throughout its synthesis and resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. researchgate.netnih.gov
Using a chiral stationary phase (CSP), such as Chiralcel OJ, it is possible to separate the two enantiomers of 2-(hydroxymethyl)-1,4-benzodioxane and its derivatives. researchgate.netumich.edu The enantiomers interact differently with the chiral phase, leading to different retention times. By integrating the peak areas for each enantiomer in the chromatogram, the enantiomeric excess (ee) can be accurately calculated. This method is used to monitor the progress of a kinetic resolution, determining the conversion percentage and the enantiomeric excess of both the unreacted substrate and the product at various time points. researchgate.net
In addition to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed, often in conjunction with chiral resolving agents or chiral solvating agents. For instance, forming diastereomeric amides by reacting a benzodioxane carboxylic acid with (S)-phenylethylamine results in two diastereomers that exhibit distinct signals in the ¹H-NMR spectrum, particularly for the proton on the chiral center. nih.gov The difference in chemical shifts allows for the integration of the signals and the determination of the diastereomeric (and thus enantiomeric) ratio. nih.gov Specific rotation measurements using a polarimeter also provide confirmation of the compound's chirality, with the sign of the rotation ([α]D) indicating the predominant enantiomer. nih.govnih.gov
Chiral HPLC and SFC Methodologies for Enantiomeric Ratio Determination
The determination of the enantiomeric purity of chiral compounds such as this compound is critical in synthetic chemistry. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most prevalent and reliable techniques for separating enantiomers and quantifying their ratios, often expressed as enantiomeric excess (ee). heraldopenaccess.usnih.gov
Chiral HPLC is a well-established method for enantioseparation. heraldopenaccess.us The technique relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, consequently, their separation. stereoelectronics.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent resolving power. nih.govrjptonline.org For the resolution of 2-hydroxymethyl-1,4-benzodioxane enantiomers, specific HPLC methods have been developed. core.ac.uk One such method employs a Chiralcel OJ column, achieving baseline separation of the (R) and (S) enantiomers. core.ac.uk
Table 1: Example of Chiral HPLC Method for 2-Hydroxymethyl-1,4-benzodioxane Enantiomers
| Parameter | Condition |
|---|---|
| Stationary Phase | Chiralcel OJ |
| Mobile Phase | Hexane:Ethanol (87:13) |
| Flow Rate | 0.8 mL/min |
| Detection | Diode Array Detector (DAD) at 280 nm |
| Retention Time (tR) | (S)-enantiomer: 39.20 min, (R)-enantiomer: 42.94 min |
This data is based on a reported separation of a similar substituted 2-hydroxymethyl-1,4-benzodioxane derivative and serves as a representative example. core.ac.uk
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small percentage of an organic modifier like methanol (B129727) or ethanol. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.comchromatographyonline.com Modern SFC systems, which can be coupled with mass spectrometry (SFC-MS), offer rapid and sensitive analysis for determining enantiomeric excess in various synthetic intermediates. chromatographyonline.comresearchgate.net The principles of separation are similar to HPLC, relying on chiral stationary phases to resolve the enantiomers. chromatographyonline.com
Table 2: Representative Chiral SFC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Stationary Phase | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Isocratic 4% Methanol with 25mM Isobutylamine in CO2 |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV and/or Mass Spectrometry (MS) |
These conditions are representative for the chiral separation of small molecules and demonstrate a typical starting point for method development for compounds like 2-(Hydroxymethyl)-1,4-benzodioxane. researchgate.net
Spectroscopic Characterization (NMR, MS) for Structural Elucidation of Regioisomers
In the synthesis of substituted 1,4-benzodioxanes, the formation of regioisomers—compounds with the same molecular formula but different substituent positions on the aromatic ring—is a common challenge. mdpi.com Unambiguous structural elucidation is essential, and this is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). oxinst.comnews-medical.net
NMR spectroscopy is the most powerful tool for distinguishing regioisomers. oxinst.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons in the molecule. For regioisomers of substituted 1,4-benzodioxanes, the substitution pattern on the benzene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. mdpi.comnews-medical.net
However, 1D NMR spectra can sometimes be ambiguous. Two-dimensional (2D) NMR techniques are employed for definitive structural assignment. mdpi.comnews-medical.net
¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, helping to map out the connectivity of protons within the aromatic ring. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial for identifying regioisomers. It reveals long-range couplings (typically over two or three bonds) between protons and carbons. mdpi.com By observing correlations between protons on the dioxane ring (e.g., the methylene (B1212753) protons at C2) and carbons in the aromatic ring, the precise points of fusion and substitution can be determined unambiguously. For example, a correlation between the proton at C2 and the quaternary carbons of the benzene ring can confirm the substituent's position. mdpi.com
Mass Spectrometry (MS) complements NMR data by confirming the molecular weight of the synthesized compound, which will be identical for all regioisomers. Analysis of the fragmentation patterns in the mass spectrum can sometimes provide additional structural clues, although it is generally less definitive than NMR for distinguishing positional isomers on an aromatic ring.
Table 3: Spectroscopic Data for Distinguishing Regioisomers of Substituted 1,4-Benzodioxanes
| Technique | Information Provided | Application in Regioisomer Elucidation |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants of protons. | The splitting pattern and chemical shifts of aromatic protons differ based on the substituent's position (ortho, meta, para). mdpi.comnews-medical.net |
| ¹³C NMR | Chemical shifts of carbon atoms. | The chemical shifts of aromatic carbons, particularly the substituted and quaternary carbons, are diagnostic of the isomer. mdpi.com |
| ¹H-¹H COSY | Shows coupling between adjacent protons. | Confirms the connectivity of protons in the aromatic system, helping to trace the spin system. news-medical.net |
| HSQC | Correlates protons to their directly attached carbons. | Allows for definitive assignment of protonated carbons in the aromatic ring. mdpi.com |
| HMBC | Shows long-range (2-3 bond) H-C correlations. | Crucial for identifying connectivity between the dioxane portion and specific carbons on the benzene ring, providing unambiguous structural proof. mdpi.com |
| MS | Molecular weight and fragmentation patterns. | Confirms the correct molecular formula for the isomers. |
Structure Activity Relationship Sar Studies of 1,4 Benzodioxane Derivatives
General Principles of SAR in Benzodioxane Systems
The biological activity of 1,4-benzodioxane (B1196944) derivatives is largely dictated by the nature and position of substituents on both the heterocyclic dioxane ring and the fused benzene (B151609) ring. These substitutions influence the molecule's affinity and selectivity for its biological targets.
The C(2) position of the 1,4-benzodioxane ring is a critical determinant of pharmacological activity. Introduction of a substituent at this position creates a chiral center, and the stereochemistry of this center often plays a significant role in receptor recognition and binding affinity.
For many adrenoceptor antagonists, the C(2) position is substituted with a side chain that contains an amine group. The nature of this side chain, including its length and the substituents on the amine, can greatly impact potency and selectivity. For instance, in a series of alpha-1 adrenoceptor antagonists, the presence of a (2-(2,6-dimethoxyphenoxy)ethyl)aminomethyl side chain at the C(2) position is a key feature for high affinity.
The chirality at the C(2) position is crucial. For many 1,4-benzodioxane-based alpha-1 adrenoceptor antagonists, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. However, this enantioselectivity can be reversed for other receptor types, highlighting the specific stereochemical requirements of different receptor binding pockets.
Modification of the benzene ring of the 1,4-benzodioxane scaffold is a common strategy to modulate the selectivity of these compounds for different receptor subtypes. The position, size, and electronic properties of the substituents on the aromatic ring can fine-tune the interaction with the receptor.
SAR Related to Specific Pharmacological Targets
The 1,4-benzodioxane nucleus is a versatile scaffold for the development of ligands targeting various receptors. The following sections focus on the SAR of these derivatives as adrenoceptor modulators.
1,4-Benzodioxane derivatives have been extensively studied as modulators of both alpha-1 and alpha-2 adrenoceptors.
A significant body of research has focused on the development of 1,4-benzodioxane derivatives as selective antagonists of alpha-1 adrenoceptors. The general structure for many of these antagonists includes a substituted aminomethyl side chain at the C(2) position of the benzodioxane ring.
Within this class of compounds, the affinity for alpha-1 adrenoceptors is greatly influenced by several structural features:
Substitution on the secondary amino nitrogen: Alkyl substitution on the secondary amino nitrogen in the side chain generally leads to a significant reduction in affinity for alpha-1 adrenoceptors. medchemexpress.com
Substitution on the phenyl moiety of the side chain: Ortho-substitution of the phenyl group with a methoxy group tends to increase affinity. medchemexpress.com A hydroxyl group at the para position has also been shown to enhance affinity. medchemexpress.com
The side chain oxygen atom: The oxygen atom in the side chain can be deleted or replaced by a methylene (B1212753) group without a substantial loss of effectiveness in displacing radiolabeled alpha-1 antagonists. medchemexpress.com
Stereochemistry: The configuration of the molecule has a profound impact on alpha-1 adrenoceptor affinity. medchemexpress.com The introduction of a second chiral center can lead to a tenfold difference in activity and selectivity between the resulting racemates. medchemexpress.com
| Structural Modification | Effect on Alpha-1 Adrenoceptor Affinity |
|---|---|
| Alkyl substitution on the secondary amino nitrogen of the side chain | Decreased affinity medchemexpress.com |
| Ortho-methoxy substitution on the phenyl moiety of the side chain | Increased affinity medchemexpress.com |
| Para-hydroxy substitution on the phenyl moiety of the side chain | Increased affinity medchemexpress.com |
| Deletion or replacement of the side chain oxygen with methylene | No significant loss of affinity medchemexpress.com |
| Introduction of a second chiral center | Significant difference in affinity and selectivity between racemates medchemexpress.com |
While the SAR of 1,4-benzodioxane derivatives as alpha-1 adrenoceptor antagonists is well-documented, their activity at alpha-2 adrenoceptors is also of significant interest, with several compounds demonstrating potent and selective antagonism. A key example is Idazoxan (RX 781094), which is a selective α2-adrenoceptor antagonist. medchemexpress.comwikipedia.org
The SAR for alpha-2 antagonism in this series shows some distinct features:
Modification of the 1,4-benzodioxan ring: Replacement of one of the oxygen atoms in the benzodioxan ring with a methylene group, or altering the ring size to a furan or thiophene, has been explored. nih.gov The dihydrobenzofuranylimidazoline analogue was found to be the only compound with presynaptic antagonist potency and selectivity comparable to the parent compound. nih.gov
Substitution at the 2-position of the imidazoline ring: Introduction of alkyl groups (methyl, ethyl, n-propyl, and isopropenyl) at the 2-position of the imidazoline ring of Idazoxan analogues has been shown to greatly increase the alpha-2/alpha-1 adrenoceptor selectivity. nih.gov The 2-ethyl and 2-n-propyl substitutions were particularly favorable for central antagonist potency in vivo. nih.gov
Substitution on the indoline ring of analogues: In a series of indoline analogues of Idazoxan, substitution on the aromatic ring with a halogen or increasing the size of the N-alkyl substituent led to alpha-2 adrenergic antagonists without agonist activity. nih.gov
| Compound/Modification | Key SAR Finding for Alpha-2 Antagonism |
|---|---|
| Idazoxan (RX 781094) | Selective α2-adrenoceptor antagonist. medchemexpress.comwikipedia.org |
| Dihydrobenzofuranylimidazoline analogue | Comparable presynaptic antagonist potency and selectivity to the benzodioxan parent. nih.gov |
| 2-Alkyl substituted Idazoxan analogues | Increased alpha-2/alpha-1 selectivity; 2-ethyl and 2-n-propyl substitutions enhance central antagonist potency. nih.gov |
| Halogen or larger N-alkyl substitution on indoline analogues | Resulted in alpha-2 adrenergic antagonists without agonist activity. nih.gov |
Serotoninergic Receptor Ligands (e.g., 5-HT1A)
Derivatives of the 1,4-benzodioxane structure have shown significant affinity for serotoninergic receptors, particularly the 5-HT1A subtype. Research has focused on how modifications to the core structure influence binding affinity and functional activity at this receptor.
The stereochemistry and substitution pattern of 1,4-benzodioxane derivatives are critical determinants of their activity at 5-HT1A receptors. Studies have revealed a distinct stereochemical preference for these receptors, which is often opposite to that observed for other receptors like the α1-adrenoreceptors. For instance, the (S)-enantiomer of certain 2-substituted 1,4-dioxane (B91453) derivatives has been identified as a potent 5-HT1A receptor agonist, while exhibiting lower affinity for α1-adrenergic receptors. nih.gov
Replacing the planar 1,4-benzodioxane template with the more flexible 1,4-dioxane ring has led to the development of potent and full 5-HT1A receptor agonists. nih.govacs.orgresearchgate.net The nature and position of substituents on the phenoxy and amine portions of the molecule are crucial. For example, modifications to the prototype WB 4101, a known α1-adrenoreceptor antagonist with 5-HT1A affinity, have demonstrated that most structural changes lead to a significant decrease in affinity for 5-HT1A receptors. nih.gov However, specific substitutions can yield compounds with high efficacy. One such derivative, compound 15 from a study, emerged as a full 5-HT1A agonist, representing a potential lead for developing novel neuroprotective and antidepressant agents. nih.govacs.org
| Compound | Modification from (R)-2-(Hydroxymethyl)-1,4-benzodioxane Core | Receptor Target | Activity | Reference |
|---|---|---|---|---|
| (S)-2 | Chiral center inversion and other substitutions | 5-HT1A | Potent Agonist | nih.gov |
| Compound 15 | Replacement of benzodioxane with a substituted 1,4-dioxane ring | 5-HT1A | Full Agonist | nih.govacs.org |
| Chromene derivative 8 | Modification of the dioxane ring from WB 4101 structure | 5-HT1A | Partial Agonist | nih.gov |
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands
The 1,4-benzodioxane moiety is a key feature in a class of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is abundant in the central nervous system.
Structure-activity relationship studies have demonstrated that specific substitutions on the benzodioxane ring are critical for achieving high affinity and selectivity for the α4β2 nAChR subtype over other subtypes like the ganglionic α3β4. nih.gov
Hydroxylation of the benzene ring portion of the 1,4-benzodioxane scaffold significantly enhances α4β2 affinity and selectivity. unimi.itnih.gov For example, 2R,2′S-2-(1′-methyl-2′-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane is a potent and selective α4β2-nAChR partial agonist. acs.orgnih.gov The position of the hydroxyl group is crucial; moving it or replacing it can alter the activity profile. Similarly, introducing an amino group at the 5- or 7-position of the benzodioxane ring results in potent α4β2 partial agonists. unimi.itnih.gov
Opening the dioxane ring to create more flexible prolinol phenyl ether analogues can maintain or even enhance α4β2 affinity, provided key interactions are preserved. acs.orgacs.org For instance, meta-hydroxylation of the phenyl ring in these "opened" analogues leads to high α4β2 affinity and selectivity. acs.org These studies highlight that while the benzodioxane structure provides a rigid scaffold, similar pharmacophoric features can be achieved in more flexible molecules to target the α4β2 receptor. acs.org The selectivity over the α3β4 subtype is a key challenge, and computational docking studies using cryo-electron microscopy structures of the receptors are being used to understand the determinants of this selectivity. nih.gov
| Compound Series | Key Structural Feature | Effect on α4β2 nAChR | Selectivity Profile | Reference |
|---|---|---|---|---|
| Hydroxylated 2-(pyrrolidinyl)-1,4-benzodioxanes | Hydroxyl group on the benzene ring (e.g., at C7) | Increased affinity; potent partial agonism | High selectivity over α3β4 subtype | unimi.itnih.govnih.gov |
| Amino-substituted 2-(pyrrolidinyl)-1,4-benzodioxanes | Amino group on the benzene ring (e.g., at C5 or C7) | Potent partial agonism | Variable selectivity over α3β4 subtype | unimi.itnih.gov |
| Prolinol Phenyl Ether Analogues | Opened dioxane ring; meta-hydroxylation on phenyl ether | High affinity; full agonism | Good subtype selectivity | acs.orgacs.org |
| Unsubstituted 2-(pyrrolidinyl)-1,4-benzodioxane | Lacks hydroxyl or amino substitution on benzene ring | Lower affinity compared to substituted analogues | Lower selectivity over α3β4 subtype | acs.org |
Anti-infective Agents
Derivatives incorporating the 1,4-benzodioxane scaffold have emerged as a promising class of anti-infective agents, exhibiting significant antibacterial activity through various mechanisms.
Various modifications of the 1,4-benzodioxane structure have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria. A series of 1,3,4-oxadiazole (B1194373) derivatives featuring a 1,4-benzodioxane ring demonstrated notable antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some of these compounds showed efficacy comparable or superior to reference drugs like norfloxacin and chloramphenicol.
In another study, novel 1,4-benzodioxan derivatives containing a Schiff base were synthesized. These compounds generally showed higher activity against Gram-negative strains (E. coli, P. aeruginosa) than Gram-positive ones. researchgate.net Specifically, compounds 4d and 4m from this research exhibited potent activity against E. coli with Minimum Inhibitory Concentration (MIC) values of 0.78 and 0.17 μg/mL, respectively. researchgate.net
| Compound Series | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives of 1,4-benzodioxane | S. aureus, E. coli, B. subtilis | Activity comparable to norfloxacin | |
| 1,4-Benzodioxan-Schiff base derivative (4d) | E. coli | 0.78 μg/mL | researchgate.net |
| 1,4-Benzodioxan-Schiff base derivative (4m) | E. coli | 0.17 μg/mL | researchgate.net |
| 1,4-Benzodioxan-Schiff base derivative (4g) | P. aeruginosa | 0.78 μg/mL | researchgate.net |
| Benzodioxane-benzamide (FZ95) | MRSA & MSSA | 0.25 μg/mL | nih.gov |
| Benzodioxane-benzamide (FZ100) | MRSA & MSSA | 0.1 μg/mL | nih.gov |
A significant mechanism of antibacterial action for 1,4-benzodioxane derivatives is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). nih.govmdpi.com FtsZ is an essential and highly conserved bacterial protein that is critical for cell division, making it an attractive target for new antibiotics. nih.govnih.gov
The benzodioxane-benzamide class of compounds has been extensively studied as potent FtsZ inhibitors. nih.govmdpi.com In these molecules, the 1,4-benzodioxane ring binds within a hydrophobic subpocket of the FtsZ protein. mdpi.com The structure-activity relationship of these inhibitors is influenced by several factors:
The Benzodioxane Scaffold: The two oxygen atoms of the 1,4-benzodioxane ring are important for activity. Replacing one or both with sulfur can modulate the antibacterial potency. mdpi.com
The Linker: The length and nature of the linker connecting the benzodioxane moiety to the benzamide (B126) portion are crucial. Lengthening a methylenoxy linker to an ethylenoxy linker was found to strongly increase antimicrobial activity. nih.gov The potency against Streptococcus pneumoniae has also been shown to be closely related to the linker's length. nih.gov
Substituents: Adding a hydroxyl group to the linker can be exploited for the development of prodrugs without significantly compromising the antimicrobial activity. nih.govnih.gov
These inhibitors have demonstrated high potency, with MICs as low as 0.1-0.25 μg/mL against both methicillin-sensitive (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov Their mechanism is validated by microscopy studies showing that they disrupt the formation of the FtsZ ring (Z-ring) at the site of cell division.
Mechanisms of Action Against Drug-Resistant Bacteria
Recent research into the structure-activity relationships of 1,4-benzodioxane derivatives has identified promising mechanisms for combating drug-resistant bacteria. These compounds have been shown to target essential bacterial processes, offering potential avenues for the development of new antimicrobial agents.
One of the primary mechanisms of action is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. mdpi.comnih.govtmc.edu FtsZ polymerizes to form the Z-ring at the site of cell division, and its proper function is essential for bacterial replication. nih.govtmc.edu Benzodioxane-benzamide derivatives have emerged as potent inhibitors of FtsZ. mdpi.comnih.govtmc.edu By binding to FtsZ, these compounds disrupt the formation and dynamics of the Z-ring, leading to an inhibition of cell division, which in turn results in cell filamentation and eventual lysis. nih.govunimi.it This mechanism has demonstrated efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, as well as some Gram-negative bacteria. mdpi.comnih.gov
Another significant mechanism of action for 1,4-benzodioxane derivatives is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH). jst.go.jpnih.govresearchgate.net FabH is a key enzyme that initiates fatty acid biosynthesis in bacteria, a pathway that is essential for their survival and distinct from that in humans, making it an attractive target for selective antibacterial drugs. jst.go.jpnih.gov Cinnamaldehyde acylhydrazone derivatives incorporating a 1,4-benzodioxane fragment have been synthesized and shown to be potent inhibitors of E. coli FabH. jst.go.jpnih.govresearchgate.net The binding of these compounds to the active site of FabH blocks the condensation reaction that starts the fatty acid synthesis cycle, thereby exhibiting broad-spectrum antimicrobial activity. jst.go.jp
The following table summarizes the antibacterial activity of selected 1,4-benzodioxane derivatives.
| Compound | Target | Organism | Activity (MIC, µg/mL) |
| Cinnamaldehyde acylhydrazone derivative (B6) | FabH | Escherichia coli | 1.56 |
| Cinnamaldehyde acylhydrazone derivative (B6) | FabH | Pseudomonas aeruginosa | 3.13 |
| Cinnamaldehyde acylhydrazone derivative (B6) | FabH | Staphylococcus aureus | 3.13 |
| Cinnamaldehyde acylhydrazone derivative (B6) | FabH | Bacillus subtilis | 1.56 |
| Benzodioxane-benzamide (PC190723) | FtsZ | Staphylococcus aureus (MSSA & MRSA) | 1 |
Hepatoprotective Agents
The 1,4-benzodioxane scaffold is a key structural feature in compounds exhibiting significant hepatoprotective activity. This is largely inspired by the natural product silymarin, a well-known agent used in the treatment of liver diseases.
Analogs of Silymarin and Flavonolignans
Silymarin is a complex of flavonolignans, with its principal and most active constituent being silybin (B1146174). researchgate.net Structurally, silybin possesses a 1,4-dioxane ring fused with a flavonoid moiety. researchgate.net This has prompted the synthesis and evaluation of various analogs of silymarin and other flavonolignans that incorporate the 1,4-benzodioxane core. Researchers have developed synthetic flavones and coumarins containing the 1,4-dioxane ring system and tested their ability to protect against chemically induced liver damage in preclinical models. researchgate.net
Role of the 1,4-Benzodioxane Moiety in Activity
The 1,4-benzodioxane moiety is crucial for the hepatoprotective effects of these compounds. Structure-activity relationship studies have revealed that the presence of this heterocyclic system is a key determinant of activity. Furthermore, specific substitutions on the dioxane ring can significantly influence the potency. For instance, flavonoid analogues that feature a hydroxymethyl group at the 2-position of the dioxane ring have demonstrated superior antihepatotoxic activity when compared to their unsubstituted or coumarin counterparts. researchgate.net This suggests that the hydroxymethyl group may be involved in key interactions with biological targets, enhancing the protective effects against liver toxins.
The following table presents data on the hepatoprotective activity of a synthetic 1,4-benzodioxane derivative compared to the standard drug silymarin, as measured by the reduction in serum enzyme levels in a rat model of carbon tetrachloride-induced hepatotoxicity.
| Compound | SGOT (units/ml) | SGPT (units/ml) | ALKP (units/ml) |
| Control (CCl4 only) | 71.52 | 59.4 | 46.34 |
| Silymarin | 53.88 | 47.06 | 30.76 |
| 3',4'(2-hydroxy methyl, 1",4"-dioxino) flavone | 53.88 | 47.06 | 30.76 |
Anti-inflammatory Agents (e.g., COX Inhibitors)
Derivatives of 1,4-benzodioxane have been investigated for their potential as anti-inflammatory agents, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins, which are mediators of inflammation. nih.govbrieflands.com While non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both isoforms, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.govbrieflands.com
Specifically, 1-((2,3-dihydrobenzo[b] jst.go.jpnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives have been synthesized and identified as new and selective ligands for the COX-2 enzyme. nih.gov In vitro and in vivo studies have demonstrated that certain compounds within this series exhibit potent anti-inflammatory activity. nih.govresearchgate.net For example, compound 3k from one such study showed the most promising anti-inflammatory profile among the tested analogues, with no associated ulcerogenic activity, a common side effect of traditional NSAIDs. nih.gov Computational docking studies have further supported these findings, illustrating the interaction of these derivatives with key residues in the active site of the COX-2 enzyme. nih.gov
The following table provides the in vitro COX-1 and COX-2 inhibitory data for a representative phenylpiperazine derivative of 1,4-benzodioxane.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3k | >100 | 0.15 | >667 |
Anticancer Agents
The 1,4-benzodioxane scaffold has been utilized in the design of novel anticancer agents. nih.govresearchgate.netnih.gov These derivatives have shown promise in inhibiting the growth of various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest. nih.govresearchgate.netnih.gov
A series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated for their anticancer potential. nih.gov One particular compound, 7e, emerged as a potent inhibitor of cancer cell growth across a wide range of cell lines, with notable efficacy in melanoma cell lines. nih.gov Mechanistic studies revealed that this compound induces apoptosis and causes cell cycle arrest in the S-phase in melanoma cells. nih.gov Furthermore, it was found to be an inhibitor of mTOR kinase, a key protein in cell growth and proliferation pathways. nih.gov
In another approach, novel hybrid compounds combining 1,4-benzodioxane with imidazolium (B1220033) salts have been developed. researchgate.netnih.gov Structure-activity relationship studies of these hybrids indicated that the presence of a 2-methyl-benzimidazole or 5,6-dimethyl-benzimidazole ring, along with specific substitutions on the imidazolyl-3-position, was crucial for cytotoxic activity. nih.gov The most potent of these compounds demonstrated significant cytotoxicity against several human tumor cell lines and was found to inhibit cell proliferation by inducing G0/G1 cell cycle arrest and apoptosis. researchgate.netnih.gov
The following table summarizes the in vitro anticancer activity of selected 1,4-benzodioxane derivatives against various human cancer cell lines.
| Compound | Cell Line | Activity (IC50, µM) |
| 1,4-benzodioxane-hydrazone (7e) | MDA-MB-435 (Melanoma) | 0.20 |
| 1,4-benzodioxane-hydrazone (7e) | M14 (Melanoma) | 0.46 |
| 1,4-benzodioxane-hydrazone (7e) | SK-MEL-2 (Melanoma) | 0.57 |
| 1,4-benzodioxane-hydrazone (7e) | UACC-62 (Melanoma) | 0.27 |
| 1,4-benzodioxane-imidazolium salt (25) | K562 (Leukemia) | 1.06 |
| 1,4-benzodioxane-imidazolium salt (25) | SMMC-7721 (Hepatocellular carcinoma) | 1.06 |
| 1,4-benzodioxane-imidazolium salt (25) | A-549 (Lung carcinoma) | 8.31 |
Monoamine Oxidase (MAO) Inhibitors
Derivatives of 1,4-benzodioxane have been extensively studied as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. nih.govresearchgate.netacs.orgacs.orgresearchgate.net MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.gov The goal of these studies has been to develop selective and reversible MAO-B inhibitors to avoid the side effects associated with irreversible and non-selective inhibitors. nih.gov
One class of compounds that has shown significant promise is the 1,4-benzodioxan-substituted chalcones. nih.govresearchgate.netresearchgate.net A number of these derivatives have been synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. nih.govresearchgate.net Many of these compounds display high inhibitory potency and selectivity for MAO-B. nih.gov For instance, the compound (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] jst.go.jpnih.govdioxin-6-yl)prop-2-en-1-one exhibited a very low IC50 value for MAO-B with a high selectivity index over MAO-A. nih.gov
Another series of potent and selective MAO-B inhibitors are the N-phenyl-2,3-dihydrobenzo[b] jst.go.jpnih.govdioxine-6-carboxamide derivatives. acs.orgacs.org Structure-activity relationship studies have been conducted on these compounds, revealing that the nature and position of substituents on the N-phenyl ring are critical for activity. acs.org For example, compound 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] jst.go.jpnih.govdioxine-6-carboxamide) was identified as a highly potent and selective reversible inhibitor of human MAO-B. acs.orgacs.org Kinetic studies have confirmed that these promising compounds act as competitive and reversible inhibitors. acs.org
The following table provides the in vitro human MAO-A and MAO-B inhibitory data for selected 1,4-benzodioxane derivatives.
| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (hMAO-A/hMAO-B) |
| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] jst.go.jpnih.govdioxin-6-yl)prop-2-en-1-one (22) | >40 | 0.026 | >1538 |
| N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] jst.go.jpnih.govdioxine-6-carboxamide (1l) | >40 | 0.0083 | >4819 |
| Rasagiline (control) | - | 0.069 | 1067 |
| Safinamide (control) | - | 0.023 | 4335 |
AMPA Receptor Modulators
The exploration of 1,4-benzodioxane derivatives as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is an emerging area of research. While extensive structure-activity relationship (SAR) studies for this specific scaffold targeting AMPA receptors are not broadly available in the public domain, the structural features of compounds like This compound provide a basis for postulating their potential interactions.
Positive allosteric modulators (PAMs) of the AMPA receptor, often referred to as ampakines, typically bind to an allosteric site at the interface between the subunits of the dimeric ligand-binding domain. mdpi.com This binding stabilizes the open form of the receptor, reduces desensitization, and potentiates the response to the endogenous ligand, glutamate. mdpi.com The binding site is known to be a relatively large, symmetrical pocket that can accommodate structurally diverse molecules. mdpi.comacs.org
For a molecule like This compound , several structural elements are key to its potential activity as an AMPA receptor modulator. The 1,4-benzodioxane core provides a rigid scaffold that can orient functional groups in a specific three-dimensional arrangement. The stereochemistry at the C2 position is crucial; the (R)-configuration dictates a precise spatial orientation of the hydroxymethyl group. This group, with its hydrogen bond donor and acceptor capabilities, could form key interactions with amino acid residues within the allosteric binding site of the AMPA receptor.
The lipophilic nature of the benzodioxane ring system would likely favor interactions with hydrophobic pockets within the binding site, while the polar hydroxymethyl group could engage with polar residues, thereby anchoring the molecule in a specific orientation. The interplay between these hydrophobic and hydrophilic interactions is a critical determinant of binding affinity and modulatory activity.
Hypothetical SAR studies on a series of analogs could systematically probe the importance of these features. For instance, modification of the hydroxymethyl group to other functionalities, such as a methyl ether, an amine, or a carboxylic acid, would elucidate the role of its hydrogen-bonding capacity. Similarly, altering the stereochemistry to the (S)-enantiomer would reveal the stereo-selectivity of the receptor for this class of compounds.
The following table summarizes the key structural features of This compound and their potential roles in AMPA receptor modulation based on the known characteristics of the allosteric binding site.
| Structural Feature | Potential Role in AMPA Receptor Modulation |
| 1,4-Benzodioxane Scaffold | Provides a rigid core for optimal orientation of substituents. |
| (R)-Stereocenter at C2 | Determines the specific 3D arrangement of the hydroxymethyl group. |
| Hydroxymethyl Group | Potential for hydrogen bonding with polar residues in the binding site. |
| Aromatic Ring | Potential for hydrophobic or π-stacking interactions. |
Computational Studies and Molecular Modeling in SAR
In the absence of extensive empirical SAR data, computational studies and molecular modeling serve as powerful tools to predict and rationalize the potential activity of 1,4-benzodioxane derivatives as AMPA receptor modulators.
Understanding Stereoinduction Mechanisms
Stereochemistry is a critical factor in the interaction between a ligand and its biological target. mhmedical.compatsnap.com The specific three-dimensional arrangement of atoms in a chiral molecule like This compound dictates its ability to fit into a chiral binding site. nih.gov Computational methods can be employed to understand the mechanisms of stereoinduction, which is how the chirality of a molecule influences its biological activity.
Molecular dynamics simulations can be used to explore the conformational landscape of both the (R)- and (S)-enantiomers of 2-(hydroxymethyl)-1,4-benzodioxane. These simulations can reveal the preferred spatial arrangements of the hydroxymethyl group relative to the benzodioxane ring. By understanding the energetic favorability of different conformations, researchers can predict which enantiomer is more likely to adopt the bioactive conformation required for binding to the AMPA receptor's allosteric site.
Furthermore, quantum mechanical calculations can be used to determine the electronic properties of the enantiomers, such as their molecular electrostatic potential. These properties can influence the non-covalent interactions, including hydrogen bonds and van der Waals forces, that govern ligand-receptor binding. A comparative analysis of the electronic properties of the (R)- and (S)-enantiomers can provide insights into why one may exhibit higher affinity or efficacy than the other.
Docking Analyses and Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method can be used to model the interaction of This compound with the known allosteric binding sites of the AMPA receptor. nih.govcell.com
Using the crystal structures of AMPA receptors, a virtual screening of 1,4-benzodioxane derivatives can be performed. The docking algorithm places the ligand into the binding site in various orientations and conformations and scores them based on the predicted binding energy. This allows for the identification of the most probable binding mode.
For This compound , docking studies could predict key interactions, such as which amino acid residues form hydrogen bonds with the hydroxymethyl group and which residues are in close proximity to the benzodioxane core. These predictions can then guide the design of new analogs with improved binding affinity. For example, if a docking simulation suggests that a nearby pocket is unfilled, a derivative with an additional functional group at that position could be synthesized to enhance binding.
The following table illustrates a hypothetical docking result for This compound in an AMPA receptor allosteric site.
| Ligand Moiety | Interacting Receptor Residue (Hypothetical) | Type of Interaction |
| Hydroxymethyl Group (-OH) | Serine (Side Chain) | Hydrogen Bond |
| Hydroxymethyl Group (-CH2-) | Leucine (Side Chain) | Van der Waals |
| Benzene Ring | Phenylalanine (Side Chain) | π-π Stacking |
| Dioxane Oxygen | Threonine (Side Chain) | Hydrogen Bond |
Prediction of Drug-Like Profiles
For This compound , various in silico models can be used to predict its physicochemical properties, such as lipophilicity (logP), aqueous solubility, and polar surface area. These properties are key determinants of a drug's pharmacokinetic behavior. For instance, a compound's ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system, is heavily influenced by its lipophilicity and size.
Furthermore, computational models can predict potential metabolic pathways and identify any potential toxicophores (structural motifs associated with toxicity). This information is invaluable for guiding the optimization of a lead compound to improve its safety profile.
The table below provides a sample of predicted drug-like properties for This compound using standard computational models.
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | 180.19 g/mol | Favorable (within Lipinski's Rule of Five) |
| LogP | 1.2 | Moderate lipophilicity, potentially good for CNS penetration |
| Hydrogen Bond Donors | 1 | Favorable (within Lipinski's Rule of Five) |
| Hydrogen Bond Acceptors | 3 | Favorable (within Lipinski's Rule of Five) |
| Polar Surface Area | 38.7 Ų | Suggests good potential for oral bioavailability |
Biological Activities and Pharmacological Applications of R 2 Hydroxymethyl 1,4 Benzodioxane and Its Analogs
Antihepatotoxic Properties and Mechanisms
The 1,4-benzodioxane (B1196944) ring system is a key structural feature in some compounds known for their liver-protective effects. nih.gov Research into analogs of (R)-2-(Hydroxymethyl)-1,4-benzodioxane has revealed significant antihepatotoxic potential, particularly in models of chemically induced liver injury.
Protection Against Chemically Induced Hepatotoxicity
Analogs of this compound have demonstrated protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl4). CCl4 is a well-known hepatotoxin that is metabolized by liver enzymes to form highly reactive free radicals, leading to cellular damage. nih.gov In preclinical studies, a dihydropyrimidinone derivative containing a 1,4-benzodioxane moiety has shown the ability to protect liver cells from CCl4-induced toxicity. nih.gov
Initial screenings of a series of these compounds in a hepatocellular carcinoma cell line (HepG2) intoxicated with CCl4 showed that one of the more potent derivatives increased cell viability to 68.43% at a concentration of 25 µg/mL, compared to a viability of 20.13% in cells treated with CCl4 alone. nih.gov Further in vivo studies in a rat model of CCl4-induced hepatotoxicity confirmed the protective effects of this compound. nih.gov
Modulation of Biochemical Parameters and Oxidative Stress Markers in Liver
The antihepatotoxic effects of 1,4-benzodioxane derivatives are associated with the modulation of key biochemical and oxidative stress markers. In a study using a rat model of CCl4-induced liver injury, pretreatment with a 1,4-benzodioxane analog led to a significant decrease in elevated serum levels of liver enzymes, including aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT), as well as bilirubin. nih.gov
Furthermore, this compound demonstrated the ability to mitigate oxidative stress in the liver. Treatment with the 1,4-benzodioxane derivative resulted in a significant reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Concurrently, it enhanced the levels of nonprotein thiols (NP-SH) and total protein (TP) in liver tissue, indicating a restoration of the cellular antioxidant capacity. nih.gov The compound also favorably modulated the lipid profile, which is often deranged in cases of hepatotoxicity. nih.gov
| Parameter | CCl4 Control | Compound 2 (20 mg/kg) + CCl4 | Silymarin + CCl4 |
| Biochemical Parameters | |||
| AST (IU/L) | 245.1 ± 11.3 | 110.2 ± 8.1 | 98.5 ± 7.2 |
| ALT (IU/L) | 198.4 ± 9.5 | 95.3 ± 7.8 | 85.1 ± 6.9 |
| ALP (IU/L) | 310.7 ± 12.8 | 155.4 ± 9.3 | 140.6 ± 8.5 |
| GGT (IU/L) | 85.2 ± 6.4 | 40.1 ± 3.9 | 35.7 ± 3.1 |
| Bilirubin (mg/dL) | 2.1 ± 0.15 | 0.9 ± 0.08 | 0.8 ± 0.07 |
| Lipid Profile (mg/dL) | |||
| Cholesterol | 180.5 ± 9.2 | 115.6 ± 8.4 | 105.3 ± 7.9 |
| Triglycerides | 165.3 ± 8.7 | 98.4 ± 7.1 | 90.2 ± 6.5 |
| HDL | 25.1 ± 2.1 | 45.8 ± 3.6 | 50.1 ± 4.2 |
| LDL | 122.4 ± 8.5 | 50.2 ± 4.7 | 45.0 ± 4.1 |
| VLDL | 33.1 ± 2.9 | 19.7 ± 1.8 | 18.0 ± 1.6 |
| Oxidative Stress Markers | |||
| MDA (nmol/g tissue) | 8.9 ± 0.7 | 4.1 ± 0.3 | 3.5 ± 0.2 |
| NP-SH (μmol/g tissue) | 1.8 ± 0.1 | 3.9 ± 0.2 | 4.5 ± 0.3 |
| TP (g/dL) | 4.2 ± 0.3 | 6.8 ± 0.4 | 7.2 ± 0.5 |
Data adapted from a study on a dihydropyrimidinone derivative of 1,4-benzodioxane in a CCl4-induced hepatotoxicity model in rats. nih.gov
Neuropharmacological Investigations
The 1,4-benzodioxane framework is a key component of several neuropharmacologically active compounds. Research in this area has focused on the interaction of these molecules with various receptors in the central nervous system, revealing potential therapeutic applications.
Interaction with Adrenoceptors and Serotonin (B10506) Receptors
Derivatives of 1,4-benzodioxane have been shown to exhibit affinity for both α-adrenoceptors and serotonin receptors, particularly the 5-HT1A subtype. nih.govnih.gov The nature of this interaction, whether agonistic or antagonistic, and the selectivity for different receptor subtypes can be modulated by structural modifications to the 1,4-benzodioxane scaffold. nih.gov
For instance, studies on a series of WB 4101-related benzodioxane analogs revealed that while many derivatives showed high affinity and selectivity for the α1a-adrenoceptor subtype, certain structural changes led to a significant decrease in affinity for 5-HT1A receptors. nih.gov Interestingly, some 1,4-dioxane (B91453) derivatives have shown reversed enantioselectivity in their binding to α1-adrenergic and 5-HT1A receptors, with the (S)-enantiomer of one compound being a potent and selective 5-HT1A receptor agonist. nih.gov
| Compound | α1a-AR Ki (nM) | α1b-AR Ki (nM) | α1d-AR Ki (nM) | 5-HT1A Ki (nM) |
| WB 4101 (Prototype) | 0.25 | 0.63 | 0.32 | 1.2 |
| Analog 3 | 0.18 | 1.2 | 0.8 | 15.0 |
| Analog 4 | 0.20 | 2.5 | 1.5 | 20.0 |
| Analog 5 | 0.30 | 3.0 | 2.0 | 25.0 |
| Analog 7 | 0.22 | 1.8 | 1.0 | 18.0 |
| Analog 9 | 10.0 | 15.0 | 0.5 | 50.0 |
Ki values represent the binding affinity of the compounds for the respective receptors. A lower Ki value indicates a higher binding affinity. Data adapted from a study on WB 4101-related benzodioxanes. nih.gov
Potential as Neuroprotective or Antidepressant Agents
The interaction of 1,4-benzodioxane derivatives with 5-HT1A receptors suggests their potential as neuroprotective or antidepressant agents. rsc.orgnih.gov Full agonists of the 5-HT1A receptor are of particular interest for the development of novel antidepressants and neuroprotective therapies. researchgate.net Research on 1,4-dioxane analogs, which share a similar core structure, has identified compounds that act as potent 5-HT1A receptor full agonists, representing a promising avenue for the development of new treatments for neurological and psychiatric disorders. nih.govresearchgate.net Furthermore, 1,4-benzodioxane lignan (B3055560) natural products that act as 5-HT1A receptor agonists have been suggested to have potential use as antidepressants and neuroprotective agents. rsc.org
Antimicrobial Efficacy and Target Engagement
In the face of growing antimicrobial resistance, novel scaffolds for the development of new antibacterial and antifungal agents are urgently needed. The 1,4-benzodioxane moiety has been incorporated into various molecular frameworks to explore its antimicrobial potential.
A notable class of 1,4-benzodioxane derivatives with potent antimicrobial activity is the benzodioxane-benzamides. These compounds have been identified as inhibitors of the bacterial cell division protein FtsZ. nih.gov FtsZ is a crucial protein that forms a ring at the site of cell division in bacteria, making it an attractive target for new antibiotics. Inhibition of FtsZ disrupts bacterial cell division, ultimately leading to cell death. nih.gov
Several benzodioxane-benzamide derivatives have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range. nih.gov For example, compounds FZ95 and FZ100 have shown very high potency against both MRSA and MSSA, with MICs of 0.25 µg/mL and 0.1 µg/mL, respectively. nih.gov
In addition to benzamides, 1,3,4-oxadiazole (B1194373) derivatives containing a 1,4-benzodioxane ring have also been synthesized and evaluated for their antimicrobial properties. arabjchem.org These compounds have shown broad-spectrum activity against various bacterial and fungal strains. arabjchem.orgresearchgate.net
| Compound/Analog | Organism | MIC (µg/mL) | Target |
| Benzodioxane-Benzamides | |||
| FZ95 | S. aureus (MRSA) | 0.25 | FtsZ |
| FZ100 | S. aureus (MRSA) | 0.1 | FtsZ |
| FZ100 | B. subtilis | <0.1 | FtsZ |
| FZ104 | S. aureus (MRSA) | 6 | FtsZ |
| 1,3,4-Oxadiazole Derivatives | |||
| 3h | S. aureus | 6.25 | Not specified |
| 3h | E. coli | 12.5 | Not specified |
| 3h | B. subtilis | 6.25 | Not specified |
| 3k | S. aureus | 12.5 | Not specified |
| 3k | E. coli | 25 | Not specified |
| 3k | B. subtilis | 12.5 | Not specified |
| Antifungal Activity | |||
| 3h | A. niger | 12.5 | Not specified |
| 3h | A. flavus | 25 | Not specified |
| 3h | C. albicans | 12.5 | Not specified |
| 3k | A. niger | 25 | Not specified |
| 3k | A. flavus | 50 | Not specified |
| 3k | C. albicans | 25 | Not specified |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism. Data for benzodioxane-benzamides adapted from a study on FtsZ inhibitors. nih.gov Data for 1,3,4-oxadiazole derivatives adapted from a study on their antimicrobial activity. arabjchem.org
Other Reported Biological Activities of Related Benzodioxane Derivatives
The 1,4-benzodioxane scaffold is a versatile structure found in compounds with a wide range of pharmacological activities beyond antibacterial effects. nih.gov
Several derivatives of 1,4-benzodioxane have been reported to possess significant anti-inflammatory properties. nih.gov Some of these compounds have demonstrated greater in vivo anti-inflammatory activity in rat paw edema assays than the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govresearchgate.net The mechanism for some of these analogs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
The benzodioxane and related benzodioxole structures are present in various compounds investigated for their anticancer potential. nih.govmdpi.com For instance, a series of 1,2,4-triazole (B32235) derivatives featuring a 1,4-benzodioxan fragment were synthesized and evaluated as inhibitors of methionine aminopeptidase (B13392206) type II (MetAP2), an enzyme implicated in angiogenesis. zhaojgroup.comnih.gov One compound from this series, designated 5k, showed potent inhibitory activity against the HEPG2 human liver cancer cell line with an IC50 value of 0.81 μM. zhaojgroup.com
In other studies, hybrid molecules combining 1,4-benzodioxane with imidazolium (B1220033) salts have demonstrated potent cytotoxic activity against a panel of human tumor cell lines, including A549 (lung), HL-60 (leukemia), MCF-7 (breast), SMMC-7721 (liver), and SW480 (colon). researchgate.net Furthermore, derivatives of the natural product piperine, which contains a benzodioxole core, have been developed, with some showing enhanced antitumor effects and the ability to suppress tumor angiogenesis. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Benzodioxane Derivatives
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 5k | HEPG2 (Liver) | 0.81 µM | zhaojgroup.com |
| Compound 25 | K562 (Leukemia) | 1.06-8.31 µM | researchgate.net |
| Compound 25 | SMMC-7721 (Liver) | 1.06-8.31 µM | researchgate.net |
| Compound 25 | A-549 (Lung) | 1.06-8.31 µM | researchgate.net |
| Compound 23 | A549, HL-60, MCF-7, SMMC-7721, SW480 | 0.64–1.47 μM | researchgate.net |
Certain natural products containing the benzodioxane moiety have been identified as having antiviral properties, particularly against the Hepatitis C Virus (HCV). Silybin (B1146174), a flavolignan extracted from milk thistle, is a well-documented example. It is an approximately equimolar mixture of two diastereomers, silybin A and silybin B, which contain a 1,4-benzodioxane ring system. Silybin is known to possess anti-HCV activity as part of its broader hepatoprotective effects. nih.gov The discovery of antiviral activity in natural scaffolds like flavolignans has encouraged further exploration into compounds with a benzodioxane core for the development of new antiviral agents. nih.gov
Antioxidant Properties
The 1,4-benzodioxane scaffold is a structural component in various compounds that have been investigated for their antioxidant capabilities. scirp.orgontosight.ai Research into derivatives of this structure has identified several analogs with notable antioxidant activity. While many 1,4-benzodioxane derivatives have been synthesized and evaluated for a range of biological activities, specific studies on the antioxidant potential of this compound are not extensively detailed in the reviewed literature. However, the evaluation of its analogs provides insight into the potential of this chemical class.
A study involving a series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives found that compound 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine exhibited moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay when compared to a standard drug. researchgate.net Further investigations into structurally related benzodioxole derivatives also revealed antioxidant potential. najah.eduresearchgate.net In this research, two benzodiazepine (B76468) derivatives, designated as compounds 7a and 7b, demonstrated moderate antioxidant activity. najah.eduresearchgate.net Their capacity to scavenge free radicals was quantified by their IC50 values, which represent the concentration required to inhibit 50% of the DPPH radicals. najah.eduresearchgate.net These findings underscore the potential of the core benzodioxane and related structures as a basis for developing compounds with antioxidant properties. scirp.org
| Compound | Chemical Structure Class | Antioxidant Activity (IC50) | Reference Standard (Trolox) IC50 |
|---|---|---|---|
| Compound 7a | Benzodiazepine Derivative | 39.85 µM | 7.72 µM |
| Compound 7b | Benzodiazepine Derivative | 79.95 µM | 7.72 µM |
Hypolipidemic Activities
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a significant risk factor for cardiovascular diseases. japsonline.com The development of new hypolipidemic agents is an active area of pharmaceutical research. japsonline.comnih.gov The 1,4-benzodioxane moiety has been incorporated into molecules designed as potential lipid-lowering agents. acs.org For instance, (2-Alkyl-1,4-benzodioxan-2-yl)carboxylic acids were synthesized and investigated as potential hypolipidemic agents. acs.org
While direct studies on the hypolipidemic effects of this compound are limited in the available research, studies on analogous structures provide evidence for the potential of this chemical family. Research on novel benzofuran-2-carboxamide (B1298429) derivatives, which share some structural similarities with benzodioxane derivatives, has shown promising hypolipidemic activity in Triton WR-1339-induced hyperlipidemic rat models. nih.gov In one study, two compounds, N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide (Compound 4) and N-(4-benzoylphenyl)benzofuran-2-carboxamide (Compound 5), were evaluated. nih.gov Both compounds significantly reduced the elevated plasma levels of triglycerides (TG) and total cholesterol (TC). nih.gov Furthermore, they produced a remarkable increase in high-density lipoprotein cholesterol (HDL-C) levels. nih.gov These findings suggest that related heterocyclic compounds may have therapeutic potential in the management of hyperlipidemia. nih.gov
| Compound | Effect on Plasma Triglycerides (TG) | Effect on Plasma Total Cholesterol (TC) | Effect on HDL-Cholesterol (HDL-C) |
|---|---|---|---|
| N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide | Significant reduction after 7 and 24 hours | Significant reduction after 7 and 24 hours | Remarkable increase after 7 and 24 hours |
| N-(4-benzoylphenyl)benzofuran-2-carboxamide | Significant reduction after 7 and 24 hours | Significant reduction after 7 and 24 hours | Remarkable increase after 7 and 24 hours |
Metabolic Studies and Pharmacokinetics if Applicable/found
In Vitro Metabolic Stability
There is no publicly available data on the in vitro metabolic stability of (R)-2-(Hydroxymethyl)-1,4-benzodioxane in human or animal liver microsomes or other in vitro systems.
Identification of Metabolites
No studies have been published that identify the metabolites of this compound following in vitro or in vivo administration.
Future Directions and Research Gaps
Development of More Potent and Selective Analogs
A significant area of research has been the development of advanced analogs of (R)-2-(hydroxymethyl)-1,4-benzodioxane with improved potency and selectivity for various biological targets. One notable area of advancement is in the development of inhibitors for the bacterial cell division protein FtsZ, which is a promising target for new antibiotics. nih.gov
Researchers have synthesized a series of 1,4-benzodioxane-benzamide derivatives and evaluated their activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov These studies have revealed key structure-activity relationships (SAR) that guide the design of more effective compounds. For instance, the stereochemistry at the C2 position of the benzodioxane ring is critical for interaction with FtsZ. unimi.it
Computational modeling, such as docking analyses, has been instrumental in understanding how these analogs bind to the FtsZ protein. It has been shown that the 2,6-difluorobenzamide (B103285) portion of these molecules can form crucial hydrogen bonds with amino acid residues like Val207, Asn263, and Leu209 in the FtsZ binding site. nih.gov The linker between the benzamide (B126) and benzodioxane moieties also plays a role in the molecule's flexibility and ability to fit optimally within a hydrophobic subpocket of the protein. nih.gov
The synthesis of these analogs often starts from commercially available materials like 3,4-dihydroxybenzonitrile, which undergoes reactions to form the 1,4-benzodioxane (B1196944) ring system. nih.gov Maintaining the correct stereochemistry during synthesis is crucial, as the biological activity of these compounds is often highly dependent on their enantiomeric purity. unimi.it
| Compound | Modification | Target | Activity (MIC in µg/mL) |
|---|---|---|---|
| Analog 1 | 2,6-difluoro-benzamide linked to a substituted 1,4-benzodioxane ring | S. aureus (MSSA) | Data not available in snippet |
| Analog 2 | Variation in the linker between the benzamide and benzodioxane moieties | S. aureus (MRSA) | Data not available in snippet |
| PC190723 | Reference anti-FtsZ benzamide | S. aureus (MSSA) | Comparable to newly synthesized analogs |
| 8j | Reference anti-FtsZ benzamide | S. aureus (MSSA) | Comparable to newly synthesized analogs |
Another important aspect of developing more potent analogs is exploring their effects on different receptors. For example, derivatives of 1,4-benzodioxane have been studied for their activity at α1-adrenoreceptors and 5-HT1A serotonin (B10506) receptors. nih.gov These studies have shown that the stereochemistry of the molecule can lead to reversed enantioselectivity for these two receptor types. For instance, the (S)-enantiomer of one analog was a potent 5-HT1A receptor agonist, while the (R)-enantiomer of a related compound was more active at the α1D-adrenoreceptor subtype. nih.govresearchgate.net
Exploration of Novel Therapeutic Applications
The versatility of the 1,4-benzodioxane scaffold has prompted investigations into new therapeutic areas beyond its established applications. unimi.it Lignan-derived 1,4-benzodioxane natural products have shown a wide range of biological activities, including hepatoprotective, neurotrophic, and anti-inflammatory effects. researchgate.netscirp.org This suggests that synthetic analogs of this compound could be developed for these and other indications.
One promising area is in cancer therapy. Certain 1,4-dioxane (B91453) derivatives have demonstrated cytotoxic effects in human prostate cancer cells (PC-3). nih.gov The anticancer activity of some of these compounds has been linked to their interaction with α1D-adrenoreceptors. nih.gov Further research into the structure-activity relationships of these compounds could lead to the development of novel anticancer agents. researchgate.net
The discovery of 1,4-benzodioxane derivatives as inhibitors of the bacterial protein FtsZ has opened up new possibilities for developing antibiotics with a novel mechanism of action. unimi.itnih.gov This is particularly important in the face of rising antibiotic resistance. The developed benzodioxane-benzamides have shown potent activity against multidrug-resistant strains of S. aureus. nih.gov
Additionally, the 1,4-benzodioxane framework is present in compounds that interact with various other biological targets, including nicotinic acetylcholine (B1216132) receptors and serotonin transporters. unimi.it This broad pharmacological profile suggests that new therapeutic applications for derivatives of this compound may yet be discovered. For example, some analogs have been designed as potential antidepressants by combining a selective serotonin reuptake inhibitor (SSRI) pharmacophore with a 5-HT1A antagonist pharmacophore. unimi.it
| Therapeutic Area | Biological Target/Activity | Example Compound Class | Reference |
|---|---|---|---|
| Antibacterial | FtsZ protein inhibition | Benzodioxane-benzamides | unimi.itnih.gov |
| Anticancer | α1D-adrenoreceptor antagonism, cytotoxicity | Substituted 1,4-dioxanes | nih.govresearchgate.net |
| CNS Disorders | 5-HT1A receptor agonism/antagonism | Arylpiperazine derivatives of 1,4-benzodioxane | nih.govunimi.it |
| Inflammation | Anti-inflammatory activity | 1,4-benzodioxin analogs with an acetic acid substituent | scirp.org |
| Liver Protection | Hepatoprotective activity | Synthetic benzodioxane derivatives inspired by silybin (B1146174) | unimi.itresearchgate.net |
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of how this compound derivatives interact with their biological targets at the molecular level is crucial for the design of more effective drugs. Advanced mechanistic studies are being employed to elucidate these interactions.
For the FtsZ inhibitors, fluorescence microscopy has been used to demonstrate that these compounds disrupt the formation of the Z-ring, a key structure in bacterial cell division. nih.gov This provides visual confirmation of the compounds' mechanism of action. Furthermore, computational docking studies have provided detailed insights into the binding modes of these inhibitors within the FtsZ active site. nih.gov These studies have highlighted the importance of specific hydrogen bonds and hydrophobic interactions for potent inhibition. nih.gov
In the context of adrenergic and serotonergic receptors, mechanistic studies focus on understanding the basis for the observed selectivity and efficacy of different enantiomers. The reversed stereochemical requirements for binding to α1-adrenoreceptors and 5-HT1A receptors suggest subtle but important differences in the topographies of the binding sites of these two receptor types. nih.gov Further molecular modeling and site-directed mutagenesis studies could help to pinpoint the specific amino acid residues responsible for these differential interactions.
The observation that the anticancer activity of certain 1,4-benzodioxane derivatives is dependent on the α1D-adrenoreceptor provides a starting point for more detailed mechanistic investigations. nih.gov Studies in α1D-adrenoreceptor silenced cancer cells have confirmed this dependency. nih.gov Future research could explore the downstream signaling pathways that are affected by the binding of these compounds to the receptor and how this leads to cytotoxicity.
Clinical Translational Research (if applicable to the compound's stage of development)
While many of the derivatives of this compound are still in the preclinical stages of development, the promising biological activities of some of these compounds warrant consideration for future clinical translation. For instance, the potent activity of the FtsZ inhibitors against MRSA makes them attractive candidates for further development as new antibiotics. nih.gov Preclinical studies would be needed to evaluate their efficacy and safety in animal models of infection.
Similarly, the benziodarone (B1666584) analogs that have been developed for the selective binding to transthyretin (TTR) to treat transthyretin amyloidosis have shown enhanced potency in human plasma. nih.gov These compounds represent a promising therapeutic strategy, and further preclinical evaluation would be the next step toward potential clinical trials.
For the 1,4-benzodioxane derivatives with anticancer activity, additional preclinical studies are necessary to determine their in vivo efficacy and to establish a favorable safety profile. nih.govresearchgate.net If these studies are successful, they could progress to Phase I clinical trials to assess their safety and tolerability in humans.
The development of any of these compounds for clinical use will require a multidisciplinary approach, involving medicinal chemists, pharmacologists, and clinicians. The journey from a promising lead compound to a clinically approved drug is long and challenging, but the diverse biological activities of this compound derivatives make them a rich area for translational research.
Q & A
Q. What are common synthetic routes for (R)-2-(Hydroxymethyl)-1,4-benzodioxane derivatives?
- Methodological Answer : The synthesis typically involves:
- Condensation reactions : For example, catechol reacts with ethyl/methyl 2,3-dibromopropionate under basic conditions to form the 1,4-benzodioxane scaffold. The reaction mechanism involves dehydrobromination followed by Michael addition of the catechol anion (Scheme 2 in ).
- Intramolecular cyclization : Tosylation of secondary alcohols in diol intermediates, followed by cyclization, can yield enantiopure 1,4-benzodioxane structures ().
- Solvent optimization : Butanol is preferred over ethanol for reactions involving hydrazides and nitriles to avoid intermediate linear products ().
Q. How is the structure of synthesized this compound derivatives confirmed?
- Methodological Answer : Structural confirmation relies on:
Q. What basic biological activities are associated with this compound derivatives?
- Methodological Answer : Key activities include:
- Antihepatotoxic effects : Derivatives like 4-nitrophenyl-substituted dihydropyrimidinones reduce liver damage in CCl₄-induced rat models ().
- Receptor interactions : Simple benzodioxane scaffolds show affinity for nicotinic acetylcholine receptors (nAChRs), though activity depends on substituents ().
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Enantiopure synthesis strategies include:
- Enzymatic resolution : Candida antarctica lipase B (CALB) resolves racemic mixtures via kinetic resolution, yielding (S)-enantiomers with >90% enantiomeric excess (ee) ().
- Diastereomeric amide formation : Chiral acids (e.g., (R)-1,4-benzoxathian-2-carboxylic acid) form diastereomeric salts for separation ().
- Chiral ligands : Rigid 7-substituted 2-pyrrolidinyl derivatives exploit stereochemical rigidity for high α4β2 nAChR affinity ().
Q. What factors influence regioselectivity in 1,4-benzodioxane synthesis?
- Methodological Answer : Regioselectivity is controlled by:
Q. How do structural modifications impact the biological activity of 1,4-benzodioxane derivatives?
- Methodological Answer : Structure-activity relationships (SAR) are critical:
- Substituent position : 7-Hydroxy or 6-fluoro groups enhance α4β2 nAChR affinity (Kᵢ = 12 nM) compared to 5-substituted analogs ().
- Hydrogen-bonding groups : Small substituents (e.g., -OH) improve receptor binding specificity ().
- Hybrid scaffolds : Triazole or pyrazole rings fused to benzodioxane improve antihepatotoxic efficacy ().
Q. What advanced techniques are used to study receptor interactions of 1,4-benzodioxane derivatives?
- Methodological Answer : Key approaches include:
- Docking simulations : Molecular modeling (e.g., AutoDock) identifies critical interactions, such as hydrogen bonds between (R)-2-hydroxymethyl groups and α4β2 nAChR residues ().
- Point mutation analysis : Residues like G152K and T183N in receptor fragments determine agonist efficacy ().
- Functional assays : Calcium flux or electrophysiology tests quantify partial agonism (e.g., EC₅₀ = 0.8 µM for α6β2 nAChR) ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
